Orexin A (16-33) Trifluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

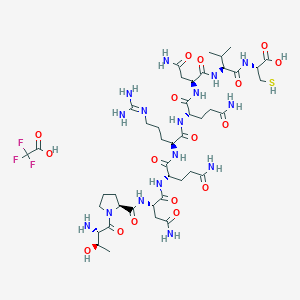

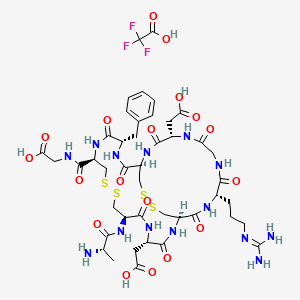

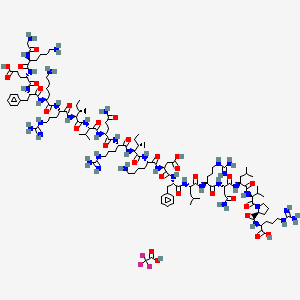

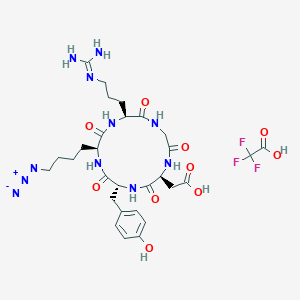

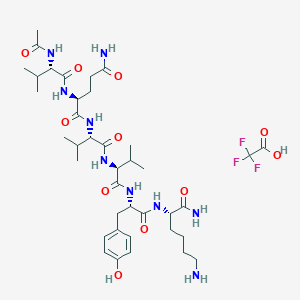

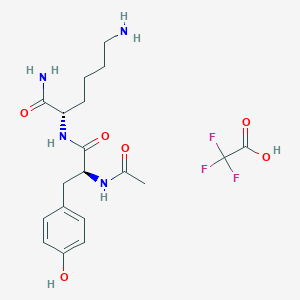

Orexin A (16-33) Trifluoroacetate is a truncated form of Orexin A, a neuropeptide that plays a significant role in regulating various physiological processes . It lacks the disulfide bridges of Orexin A but retains a part of the activity of full-length Orexin A . The peptide has been used in place of the intact neuropeptide .

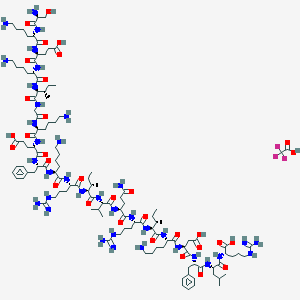

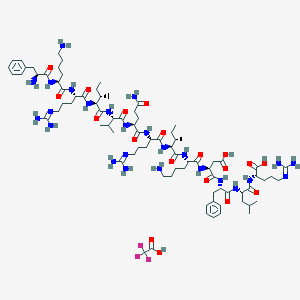

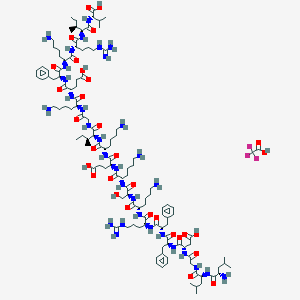

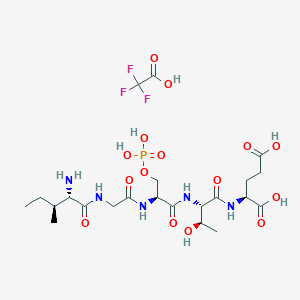

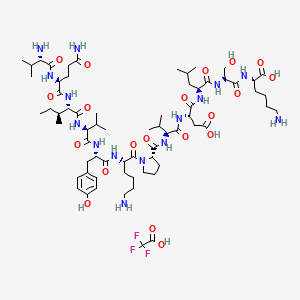

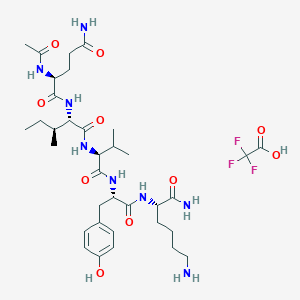

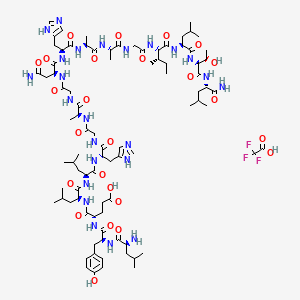

Molecular Structure Analysis

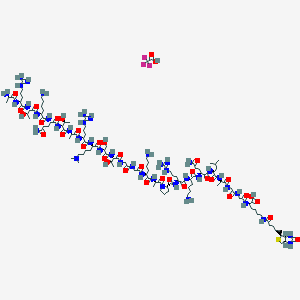

The molecular weight of this compound is 1862.16, and its chemical formula is C₈₅H₁₃₆N₂₄O₂₃ . It’s a peptide that lacks the disulfide bridges of Orexin A .Physical And Chemical Properties Analysis

This compound has a molecular weight of 1862.16 and a chemical formula of C₈₅H₁₃₆N₂₄O₂₃ . It’s a synthetic peptide .科学的研究の応用

Orexin A (16-33) Trifluoroacetate has been used in a variety of scientific research applications. It has been used to study the effects of orexin A on various physiological processes, such as the regulation of sleep and wakefulness, food intake, energy metabolism, and cardiovascular function. It has also been used to study the effects of orexin A on various neurological processes, such as learning and memory, anxiety, and depression. In addition, it has been used to study the effects of orexin A on various disease processes, such as Alzheimer’s disease, Parkinson’s disease, and drug addiction.

作用機序

Target of Action

Orexin A (16-33) Trifluoroacetate is a fragment of the neuropeptide Orexin A . It primarily targets the Orexin-1 and Orexin-2 receptors . These receptors are involved in various physiological processes, including appetite regulation, wakefulness, locomotor activity, hypothalamic-pituitary-adrenal activity, and pain thresholds .

Mode of Action

This compound interacts with its targets by activating the Orexin-1 and Orexin-2 receptors . This activation is selective and has been observed to induce calcium mobilization in cells overexpressing these receptors . The peptide retains a part of the activity of the full-length Orexin A, despite lacking the disulfide bridges of the intact neuropeptide .

Biochemical Pathways

The activation of Orexin receptors by this compound influences several biochemical pathways. Notably, Orexin signaling is activated by nutrient depletion, leading to an increase in food intake by delaying the signals of satiety . This suggests that the peptide plays a role in energy homeostasis by modulating feeding behavior.

Result of Action

The activation of Orexin receptors by this compound can result in various molecular and cellular effects. These include the regulation of appetite, wakefulness, locomotor activity, hypothalamic-pituitary-adrenal activity, and pain thresholds . The peptide’s action can therefore have significant impacts on behavior and physiological processes.

実験室実験の利点と制限

The use of Orexin A (16-33) Trifluoroacetate in laboratory experiments has several advantages. It is easy to synthesize and is relatively stable in aqueous solutions. In addition, it has a high affinity for its receptors, making it an ideal tool for studying the effects of orexin A on various physiological processes. However, there are also some limitations. For example, it is not suitable for long-term experiments, as it is rapidly metabolized in the body.

将来の方向性

There are several potential directions for future research on Orexin A (16-33) Trifluoroacetate. These include further studies on the effects of orexin A on various physiological processes, such as sleep and wakefulness, food intake, energy metabolism, and cardiovascular function. In addition, further research is needed to explore the potential therapeutic applications of orexin A, such as its use in the treatment of Alzheimer’s disease, Parkinson’s disease, and drug addiction. Finally, further research is needed to develop more stable and longer-acting analogues of orexin A for use in laboratory experiments.

合成法

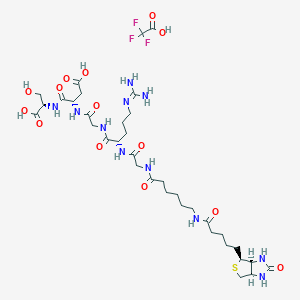

Orexin A (16-33) Trifluoroacetate is synthesized from the amino acid sequence of the native peptide, orexin A, using a solid-phase peptide synthesis (SPPS) technique. This technique involves the stepwise addition of amino acids to the resin-bound peptide chain, followed by the cleavage of the peptide from the resin and the purification of the peptide by reverse-phase high-performance liquid chromatography (HPLC). The peptide is then conjugated with a trifluoroacetate group, which increases its solubility in aqueous solutions and allows it to be used for further experiments.

生化学分析

Biochemical Properties

Orexin A (16-33) Trifluoroacetate interacts with G-protein–coupled receptors (GPCRs), specifically orexin receptor type 1 (OX1R) and type 2 (OX2R) . These interactions play vital roles in many physiological processes, especially feeding behavior, sleep–wake rhythm, reward and addiction, and energy balance .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase the protein level of brain-derived neurotrophic factor (BDNF) in dopaminergic neurons of the substantia nigra .

Molecular Mechanism

The molecular mechanism of this compound involves binding and activating OX1R and OX2R . This activation triggers different downstream signal pathways, exerting a variety of physiological functions . It’s also noted that this compound significantly induces the expression of BDNF in a dose and time-dependent manner .

Dosage Effects in Animal Models

In animal models, this compound has shown to have varying effects at different dosages . For instance, it was found that this compound showed a dose-dependent improvement in protecting against cognitive impairment caused by Sepsis-Associated Encephalopathy (SAE) .

Metabolic Pathways

This compound is involved in various metabolic pathways. It plays a crucial role in feeding behavior, sleep–wake rhythm, reward and addiction, and energy balance .

特性

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H136N24O23.C2HF3O2/c1-17-45(12)69(84(131)107-59(28-44(10)11)83(130)109-70(49(16)110)85(132)101-56(71(88)118)25-41(4)5)108-67(115)37-92-73(120)47(14)97-74(121)48(15)98-78(125)62(31-52-34-90-39-95-52)106-82(129)63(32-64(87)112)99-66(114)36-91-72(119)46(13)96-65(113)35-93-76(123)61(30-51-33-89-38-94-51)105-80(127)58(27-43(8)9)104-79(126)57(26-42(6)7)103-77(124)55(22-23-68(116)117)100-81(128)60(29-50-18-20-53(111)21-19-50)102-75(122)54(86)24-40(2)3;3-2(4,5)1(6)7/h18-21,33-34,38-49,54-63,69-70,110-111H,17,22-32,35-37,86H2,1-16H3,(H2,87,112)(H2,88,118)(H,89,94)(H,90,95)(H,91,119)(H,92,120)(H,93,123)(H,96,113)(H,97,121)(H,98,125)(H,99,114)(H,100,128)(H,101,132)(H,102,122)(H,103,124)(H,104,126)(H,105,127)(H,106,129)(H,107,131)(H,108,115)(H,109,130)(H,116,117);(H,6,7)/t45-,46-,47-,48-,49+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYUVBABMWZYJR-XJKUSXPPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C87H137F3N24O25 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1976.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。